molecular formula C7H6ClF3N4 B2523166 N'-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide CAS No. 2379918-35-9

N'-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide

Cat. No.: B2523166
CAS No.: 2379918-35-9
M. Wt: 238.6
InChI Key: RLBGMCKMNSIZIJ-UHFFFAOYSA-N
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Description

N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide is an organic compound that features a pyridine ring substituted with amino, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the amino and carboximidamide groups. One common method involves the use of N-bromosuccinimide (NBS) and methyl isobutyl ketone (MIBK) as solvents, followed by the addition of ammonia or ethylamine to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and carboximidamide groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the carboximidamide group.

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks both the amino and carboximidamide groups.

    2-Amino-5-(trifluoromethyl)pyridine: Similar but with different substitution pattern.

Uniqueness

N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide is unique due to the presence of both amino and carboximidamide groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N4/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)15-13/h1-2H,13H2,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBGMCKMNSIZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=NN)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)/C(=N/N)/N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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